2-[(3-Aminophenyl)formamido]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(2-amino-2-oxoethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPBJCYXCMMGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 2 3 Aminophenyl Formamido Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. A hypothetical ¹H NMR spectrum of 2-[(3-Aminophenyl)formamido]acetamide would be expected to show distinct signals for the aromatic protons on the aminophenyl ring, the amide (NH) protons, and the methylene (B1212753) (CH₂) protons of the acetamide (B32628) group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would provide information about neighboring protons.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic CH |
| Data not available | Data not available | Data not available | Amine NH₂ |
| Data not available | Data not available | Data not available | Formamido NH |
| Data not available | Data not available | Data not available | Acetamide CH₂ |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. This would allow for the identification of the aromatic carbons, the carbonyl carbons of the formamido and acetamide groups, and the methylene carbon.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Aromatic C-NH₂ |
| Data not available | Aromatic CH |
| Data not available | Aromatic C-C=O |
| Data not available | Formamido C=O |
| Data not available | Acetamide C=O |
Computational NMR Data Comparison (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)
In the absence of experimental data, computational methods such as the Gauge-Invariant Atomic Orbital (GIAO) method could be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical calculations, often performed using Density Functional Theory (DFT), can provide valuable insights into the expected spectral properties of a molecule. A comparison between calculated and experimental spectra is a powerful tool for structural verification.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. These would include N-H stretching vibrations for the amine and amide groups, C=O stretching for the two carbonyl groups, C-N stretching, and aromatic C-H and C=C bending and stretching vibrations.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| Data not available | N-H Stretch | Primary Amine (NH₂) |
| Data not available | N-H Stretch | Amide (N-H) |
| Data not available | C-H Stretch | Aromatic |
| Data not available | C=O Stretch | Amide I |
| Data not available | N-H Bend | Amide II |
| Data not available | C-N Stretch | Amide III |
Potential Energy Distribution (PED) Analysis of Vibrational Modes
A Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of the vibrational modes observed in an FT-IR spectrum. By calculating the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibration, PED analysis offers a more precise understanding of the molecular motions associated with each absorption band than simple group frequency correlations.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized form and fragmentation products.
Molecular Ion and Adducts:
For this compound (C9H11N3O2), the predicted monoisotopic mass is 193.08513 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts, with the protonated molecule [M+H]+ being common in techniques like electrospray ionization (ESI). The predicted mass-to-charge ratios (m/z) for several common adducts are presented in Table 1. uni.lu
| Adduct Form | Predicted m/z |
| [M]+ | 193.08458 |
| [M+H]+ | 194.09241 |
| [M+Na]+ | 216.07435 |
| [M-H]- | 192.07785 |
| Data sourced from PubChem predictions. uni.lu |
Fragmentation Analysis:
The fragmentation of this compound is expected to be influenced by its primary functional groups: the aromatic amine, the benzamide core, and the acetamide side chain. The fragmentation pathways can be predicted based on the principles of mass spectrometry and studies of similar compounds. acs.orgnih.gov
A key fragmentation pathway for protonated amides involves the cleavage of the amide bonds. For a structurally related compound, N-(3-aminophenyl)benzamide, collision-induced dissociation has been shown to produce a significant rearranged ion at m/z 110, corresponding to [C6H8NO]+. acs.orgnih.gov This rearrangement is characteristic of protonated amide compounds with electron-donating groups, such as the amino group (-NH2), at the meta position. acs.orgnih.gov
Based on these principles, a plausible fragmentation pattern for this compound can be proposed:
Initial Ionization: The molecule is ionized, typically forming the molecular ion [M]+ or the protonated molecule [M+H]+.
Amide Bond Cleavage: The most probable fragmentation would occur at the amide linkages.
Cleavage of the bond between the carbonyl group of the benzamide and the nitrogen of the acetamide linker could lead to the formation of the 3-aminobenzoyl cation (m/z 120).
Subsequent loss of CO would yield the 3-aminophenyl cation (m/z 92).
Side-Chain Fragmentation: Fragmentation of the acetamide side chain is also expected.
Loss of the acetamide group (-NH2COCH2) could result in a fragment.
Alpha-cleavage, a common fragmentation for primary amides, could lead to a prominent peak at m/z 44, corresponding to the [H2NCO]+ fragment.
Rearrangement Reactions: Similar to N-(3-aminophenyl)benzamide, rearrangement reactions are possible, potentially leading to characteristic fragment ions. acs.orgnih.gov
A summary of potential major fragments and their corresponding m/z values is provided in Table 2.
| Proposed Fragment Ion | Structure | Predicted m/z |
| 3-Aminobenzoyl cation | [H2N-C6H4-CO]+ | 120 |
| 3-Aminophenyl cation | [H2N-C6H4]+ | 92 |
| Acetamide radical cation | [CH2CONH2]+• | 58 |
| Amide fragment | [CONH2]+ | 44 |
| These are predicted fragments based on general fragmentation rules and data from related compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is influenced by the chromophores present in the molecule, which for this compound are the aminophenyl group and the amide carbonyl groups.
The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. nih.govresearchgate.net
π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The benzene ring and the carbonyl groups of the amides are the primary contributors to these transitions. The presence of the amino group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzamide. chemrevise.org
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. These transitions are characteristic of the carbonyl groups in the amide functionalities. researchgate.net
While a specific experimental spectrum for this compound is not available, the expected absorption maxima can be inferred from related structures. Aromatic amides and anilines typically show strong absorption bands in the UV region. The primary π→π* transition for the aromatic system is likely to appear in the 200-300 nm range. A weaker n→π* transition from the amide groups would be expected at a longer wavelength, potentially overlapping with the π→π* bands.
Table 3 summarizes the expected electronic transitions and the molecular moieties responsible for them.
| Type of Electronic Transition | Associated Chromophore/Moiety | Expected Wavelength Region |
| π→π | Phenyl ring, Amide C=O and C-N bonds | High intensity, ~200-300 nm |
| n→π | Amide C=O group (Oxygen lone pair) | Low intensity, >280 nm |
| These are generalized predictions based on the electronic theory of organic molecules. |
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published for the compound "this compound." Research employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and topological analysis of electron density has not been conducted on this particular molecule.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content, including data tables and detailed research findings for the specified sections and subsections, is contingent upon the existence of primary research, which is currently absent for "this compound." Any attempt to create such an article would result in speculation or the use of data from unrelated compounds, which would violate the core requirement of focusing solely on the specified chemical entity.
Computational and Theoretical Chemistry Studies on 2 3 Aminophenyl Formamido Acetamide
Topological Analysis of Electron Density and Intermolecular Interactions
Atoms in Molecules (AIM) Theory
The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical model that can define and characterize chemical bonds and molecular structures. By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) and ring critical points (RCPs). The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of chemical bonds (e.g., covalent vs. electrostatic interactions). For 2-[(3-Aminophenyl)formamido]acetamide, AIM analysis would be crucial in quantifying the strength and nature of its various covalent bonds and intramolecular interactions.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule. researchgate.netresearchgate.net It provides a clear picture of core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would map out the basins of localized electron pairs, offering insights into the molecule's bonding patterns and the spatial arrangement of its valence electrons. This can be particularly useful in understanding the electronic environment around the amine, amide, and phenyl functional groups.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs). mdpi.comresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. For this compound, RDG analysis would be instrumental in identifying and characterizing weak intramolecular interactions that contribute to its conformational stability. mdpi.com
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is a function that helps in visualizing areas of high electron localization. It is particularly effective in distinguishing between different types of chemical bonds and lone pairs. A LOL analysis of this compound would complement the ELF results, providing a detailed map of electron localization and contributing to a deeper understanding of its electronic structure. researchgate.net
Fukui Function Analysis for Reactivity Prediction
Fukui function analysis is a powerful tool within Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. nih.govnih.govresearchgate.net It identifies which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for this compound, one could predict the most probable sites for chemical reactions, which is valuable information for understanding its potential chemical transformations and biological activity. nih.gov
Analysis of Non-Covalent Interactions
Non-covalent interactions play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules.
Hydrogen Bonding Networks (e.g., C-H…O, N-H…O Interactions)
Hydrogen bonds are among the most important non-covalent interactions. In this compound, the presence of N-H and C-H groups as potential hydrogen bond donors and oxygen and nitrogen atoms as acceptors suggests the possibility of both intramolecular and intermolecular hydrogen bonding networks. Specifically, interactions such as N-H…O and C-H…O could significantly influence the molecule's conformation and its interactions with other molecules. nih.govnih.gov The analysis of these networks is crucial for understanding the crystal packing of the compound and its binding to biological targets. researchgate.net
Hirshfeld Surface Analysis for Quantifying Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a unique picture of the molecule's shape and its immediate environment.
The analysis is particularly useful for understanding the nature and relative importance of different types of intermolecular contacts. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and highlight specific interactions. The dnorm is calculated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions.
Furthermore, the Hirshfeld surface can be deconstructed into a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. Each point on this plot represents a pair of (di, de) values, and the density of these points reflects the prevalence of specific types of contacts. For instance, sharp spikes in the fingerprint plot can be indicative of strong hydrogen bonds, such as N-H···O interactions.
In the absence of specific crystallographic data for this compound, a hypothetical analysis can be considered based on its functional groups. The molecule possesses amine (-NH2), amide (-NH-C=O), and another amide-like linkage, all of which are capable of participating in hydrogen bonding as both donors and acceptors. Therefore, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···O, H···N, and H···H contacts. The relative contributions of these interactions can be quantified as percentages of the total Hirshfeld surface area.
For illustrative purposes, studies on similar acetamide (B32628) derivatives have shown the utility of this method. For example, in the crystal structure of N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis revealed that H···H, C···H/H···C, and O···H/H···O interactions were the most significant, contributing 53.9%, 21.4%, and 21.4% to the total crystal packing, respectively targetmol.com. A similar analysis on this compound would provide quantitative insights into how the molecules pack in a solid state and which forces govern their supramolecular assembly.
Table 1: Hypothetical Contributions of Intermolecular Contacts for this compound Based on Functional Group Analysis
| Intermolecular Contact | Contributing Atoms | Expected Significance |
| H···O/O···H | Amide C=O, Amide N-H, Amine N-H | High |
| H···N/N···H | Amine N-H, Amide N-H | High |
| H···H | Phenyl ring C-H, Acetamide C-H | Moderate to High |
| C···H/H···C | Phenyl ring, Acetamide group | Moderate |
| C···C | Phenyl ring π-stacking | Possible |
This table is illustrative and represents expected interactions based on the molecular structure, not experimental or calculated data.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting the reactive behavior of a molecule, including its electrophilic and nucleophilic sites. The MESP is calculated by determining the electrostatic potential at a particular point in the space surrounding the molecule, which arises from the molecule's electron density and atomic nuclei.
The MESP is typically visualized by mapping it onto the molecule's electron density surface. A color-coded scheme is used to represent the potential values, where red indicates regions of negative electrostatic potential (electron-rich areas) and blue signifies regions of positive electrostatic potential (electron-poor areas). Green and yellow represent areas with intermediate or near-zero potential.
For this compound, an MESP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would likely be concentrated around the oxygen atoms of the carbonyl groups and potentially the nitrogen atom of the primary amine group, due to the presence of lone pairs of electrons.
Positive Potential (Blue): Regions of low electron density, which are prone to nucleophilic attack. These would be located around the hydrogen atoms attached to the nitrogen atoms (the amine and amide groups), making them potential hydrogen bond donors.
The MESP map provides a clear, visual representation of the molecule's polarity and its potential interaction sites with other molecules. For instance, the blue regions on the MESP surface highlight the hydrogen-bond donor capabilities of the N-H groups, while the red regions around the carbonyl oxygens indicate their hydrogen-bond acceptor sites. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.
While a specific MESP map for this compound is not available, MESP analyses of other molecules containing amide and amine functionalities consistently show these characteristic features. The map provides a qualitative prediction of reactivity and intermolecular interaction sites, complementing the quantitative data from Hirshfeld surface analysis.
Table 2: Predicted Molecular Electrostatic Potential Regions for this compound
| Molecular Region | Functional Group | Predicted MESP | Implied Reactivity |
| Carbonyl Oxygen Atoms | C=O | Negative (Red) | Nucleophilic, Hydrogen Bond Acceptor |
| Amine Nitrogen Atom | -NH2 | Negative (Red/Yellow) | Nucleophilic, Hydrogen Bond Acceptor |
| Amide and Amine Hydrogen Atoms | N-H | Positive (Blue) | Electrophilic, Hydrogen Bond Donor |
| Phenyl Ring | C6H4 | Near-Zero (Green) | Generally non-polar, potential for π-interactions |
This table is illustrative and based on the general principles of MESP analysis applied to the molecule's structure.
Derivatization Strategies and Synthetic Utility of the 2 3 Aminophenyl Formamido Acetamide Scaffold
Role as a Key Intermediate in Heterocyclic Synthesis
The presence of a reactive primary aromatic amine on the phenyl ring makes 2-[(3-Aminophenyl)formamido]acetamide an excellent starting material for the synthesis of various heterocyclic compounds. This amino group can be readily transformed into other functionalities, such as a diazonium salt, which serves as a gateway to numerous molecular structures.
Precursor for Azo Compounds
The primary aminophenyl group of the scaffold is readily diazotized, making it a suitable precursor for the synthesis of azo compounds. The standard procedure involves treating the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govnih.gov This reaction yields a highly reactive diazonium salt.
The resulting diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, to form stable azo dyes. nih.gov The general synthetic route involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling partner. The confirmation of azo compound formation is often achieved through spectroscopic methods; for instance, the disappearance of the –NH2 signals in the 1H NMR spectrum and the appearance of a characteristic N=N stretching frequency in the FTIR spectrum (typically in the range of 1390-1520 cm⁻¹) are strong indicators of a successful reaction. nih.gov
Table 1: General Reaction Scheme for Azo Compound Synthesis
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Diazotization | This compound, NaNO₂, HCl | Diazonium salt intermediate |
Building Block for Pyrrole, Imidazole, and Thiazole (B1198619) Ring Systems
The versatile nature of the aminophenyl group also allows the this compound scaffold to serve as a foundational element for constructing various five-membered heterocyclic rings, including pyrroles, imidazoles, and thiazoles.
Thiazole Synthesis: A common pathway to thiazole derivatives involves the conversion of the primary amine into a thiourea (B124793) derivative. nih.gov This can be achieved by first reacting the amine with carbon disulfide in the presence of a base to form an isothiocyanate intermediate. This intermediate is then reacted with another amine to yield a thiourea. Finally, the thiazole ring is formed by condensation of the thiourea with an α-halocarbonyl compound, such as an α-bromoketone, in a process known as the Hantzsch thiazole synthesis. nih.gov This approach has been successfully used to synthesize N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov
Functional Group Transformations and Modifications of the Aminophenyl and Formamido Moieties
Beyond its use in building heterocyclic cores, the this compound scaffold allows for extensive derivatization through transformations of its constituent functional groups. The primary amine, formamido bridge, and acetamide (B32628) tail can all be selectively modified to generate a library of new compounds.
Reactions at the Primary Amine (Aminophenyl) Group
The primary amine is the most reactive site for electrophilic substitution and condensation reactions. Standard transformations include:
Acylation: Reaction with acid chlorides or anhydrides to form new amide derivatives.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which can serve as intermediates for further reactions, such as the synthesis of β-lactams. ekb.egresearchgate.net
Modifications of the Formamido and Acetamide Linkages
The amide linkages within the scaffold, while generally stable, can be subjected to specific chemical modifications.
Hydrolysis: Under strong acidic or basic conditions, the amide bonds can be cleaved to revert to the constituent carboxylic acid and amine fragments.
Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the formamido and acetamide carbonyls into methylene (B1212753) groups.
The acetamide moiety itself is a common structural feature in many therapeutically active molecules and can contribute to targeting various diseases. nih.gov
Design and Synthesis of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives as Chemical Templates
The core structure of N-phenyl-2-(phenyl-amino) acetamide, which is closely related to the title scaffold, serves as a valuable template for designing and synthesizing novel bioactive compounds. ijper.org A well-established method for creating derivatives from this template is the Schotten-Baumann reaction. ijper.org
This synthetic strategy typically involves a three-step process:
Step I: A primary aromatic amine is reacted with chloroacetic acid in the presence of a base (e.g., 10% sodium hydroxide) to yield an N-phenyl-2-chloroacetamide intermediate.
Step II: The resulting product is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into a more reactive acid chloride.
Step III: Finally, this acid chloride derivative is reacted with another primary aromatic amine to furnish the target N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org
This methodology has been successfully employed to synthesize a library of 22 different compounds, demonstrating the robustness of the N-phenyl-2-(phenyl-amino) acetamide scaffold as a template for generating chemical diversity. ijper.org The resulting derivatives have shown potential as Factor VIIa inhibitors for anticoagulant applications. ijper.org
Table 2: Synthesized N-Phenyl-2-(phenyl-amino) Acetamide Derivatives
| Compound ID | R1 Substituent | R2 Substituent |
|---|---|---|
| 1 | H | H |
| 4 | 4-Cl | 2-CH₃ |
| 7 | 4-F | 2-CH₃ |
| 15 | 4-Cl | 4-F |
| 16 | 4-F | 4-F |
| 19 | 4-Cl | 4-OCH₃ |
This table presents a selection of derivatives synthesized to demonstrate the utility of the chemical template. ijper.org
Application as a Directing Group in Directed Organic Transformations (e.g., C-H activation)
The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors. A key strategy in achieving regioselectivity in these transformations is the use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond. The this compound scaffold possesses inherent structural features that suggest its potential utility as a bidentate directing group in such transformations, although its direct application in this context is an emerging area of research.
The core structure of this compound contains two key functionalities that are known to coordinate to transition metals: the amide group and the aniline-type amino group. Amide groups are well-established directing groups for ortho-C-H activation, facilitated by the coordination of the amide oxygen to a metal center. Similarly, amino groups can also serve as effective directing moieties. The presence of both an amide and an amino group on the phenyl ring in a meta relationship presents the possibility of chelation-assisted C-H activation, where the scaffold could form a stable five- or six-membered metallacycle with a transition metal catalyst. This chelation could enhance the efficacy and selectivity of C-H functionalization at the ortho positions relative to the directing groups.
While direct experimental studies on this compound as a directing group are limited, the broader class of phenylenediamine derivatives has shown promise in related catalytic applications. For instance, o-phenylenediamide structures have been successfully employed as redox-active ligands in cobalt and rhodium complexes that catalyze C-H activation processes. These examples demonstrate that the phenylenediamine framework can effectively support catalytically active metal centers involved in C-H bond cleavage.
The potential directing ability of the this compound scaffold can be envisioned in various transition metal-catalyzed reactions, such as those mediated by palladium or rhodium. In a hypothetical palladium-catalyzed ortho-arylation, the amide oxygen and the amino group could coordinate to the Pd(II) catalyst, directing the functionalization to the C2 or C4 position of the aniline (B41778) ring. The specific reaction conditions, including the choice of catalyst, oxidant, and solvent, would be critical in determining the outcome and efficiency of such a transformation.
To illustrate the potential of this scaffold, the table below outlines hypothetical parameters for a directed C-H activation reaction, based on established systems with similar directing groups.
Table 1: Hypothetical Parameters for Directed C-H Activation using the this compound Scaffold
| Parameter | Proposed Conditions/Reagents | Rationale |
| Catalyst | Pd(OAc)₂, [RhCp*Cl₂]₂ | Commonly used and effective for amide- and amine-directed C-H activation. |
| Ligand | PPh₃, PCy₃, Ac-Gly-OH | May be required to stabilize the catalyst and promote the desired reactivity. |
| Oxidant | Ag₂CO₃, Cu(OAc)₂, O₂ | Often necessary for catalyst turnover in Pd(II)-catalyzed C-H functionalization. |
| Solvent | Toluene, 1,4-Dioxane, DMAc | Choice of solvent can significantly influence reaction efficiency and selectivity. |
| Coupling Partner | Aryl halides, Alkenes, Alkynes | The scaffold could direct the formation of C-C or C-heteroatom bonds. |
| Temperature | 80-120 °C | C-H activation reactions typically require elevated temperatures. |
The synthetic utility of such a directing group would be further enhanced if it is readily introduced and subsequently removed or converted into another functional group. The amide and amino moieties of the this compound scaffold offer versatile handles for further synthetic manipulations, adding to its potential appeal in a broader synthetic strategy.
Structure Activity Relationship Sar and Molecular Interaction Methodologies for 2 3 Aminophenyl Formamido Acetamide Analogues
Theoretical and Computational Approaches to SAR Studies
The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues of 2-[(3-Aminophenyl)formamido]acetamide, computational approaches offer a powerful avenue to predict and rationalize their activity, thereby guiding the synthesis of more potent and selective molecules.
Ligand-Based Design Principles
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. fiveable.menih.govslideshare.net This approach relies on the analysis of a set of molecules known to interact with the target to deduce the necessary structural features for bioactivity. fiveable.menih.gov For a series of this compound analogues, the underlying principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov
The process begins by identifying a common chemical scaffold, in this case, the this compound core. By comparing the structures and biological activities of a series of analogues, researchers can identify key functional groups and physicochemical properties that are critical for the desired effect. For instance, modifications to the aminophenyl ring, the formamido bridge, or the acetamide (B32628) side chain can be systematically evaluated. Key descriptors such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and molecular shape are analyzed to build a qualitative SAR model.
Molecular Docking Simulations for Understanding Ligand-Target Binding Affinity
When the 3D structure of the target protein is available, molecular docking can be a powerful tool to predict the binding conformation and affinity of ligands. chemcopilot.comomicstutorials.com This computational technique places a ligand into the binding site of a receptor and scores the interaction, providing insights into the binding mode and the strength of the interaction. nih.govmdpi.com For analogues of this compound, docking simulations can elucidate how different substituents on the scaffold interact with specific amino acid residues in the active site.
The process involves preparing the 3D structures of both the ligand and the target protein. youtube.com The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. mdpi.com The results are typically reported as a binding energy (e.g., in kcal/mol), where a lower value indicates a more favorable interaction. chemcopilot.com
Below is a hypothetical data table illustrating the results of a molecular docking study on a series of this compound analogues against a putative target protein.
| Compound ID | Substitution on Aminophenyl Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | H (Parent Compound) | -7.5 | Asp120, Tyr205, Phe210 |
| 2 | 4-Chloro | -8.2 | Asp120, Tyr205, Val208 |
| 3 | 4-Methyl | -7.8 | Asp120, Tyr205, Phe210 |
| 4 | 4-Methoxy | -8.0 | Asp120, Ser122, Tyr205 |
| 5 | 3-Fluoro | -7.9 | Asp120, Tyr205, Phe210 |
This data is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comjocpr.com This approach is invaluable in drug discovery for predicting the activity of novel compounds before their synthesis. jetir.org For this compound analogues, a QSAR model can be developed to predict their inhibitory concentration (IC50) or other measures of biological activity based on their structural features.
The development of a QSAR model involves several key steps:
Data Set Selection : A diverse set of analogues with experimentally determined biological activities is required. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Building : Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity. frontiersin.org
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. jocpr.comsemanticscholar.org
A hypothetical QSAR model for a series of this compound analogues might take the following form:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |
| 1 | 6.2 | 6.1 | 0.1 |
| 2 | 6.8 | 6.7 | 0.1 |
| 3 | 6.4 | 6.3 | 0.1 |
| 4 | 6.6 | 6.5 | 0.1 |
| 5 | 6.5 | 6.4 | 0.1 |
This data is hypothetical and for illustrative purposes only.
Rational Design of Derivatives for Specific Molecular Interactions
The rational design of derivatives of this compound involves the strategic modification of its chemical structure to enhance its interaction with a specific biological target. This process is guided by an understanding of the molecular recognition events that govern ligand-target binding.
Pharmacophore Modeling for Receptor Binding
Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. slideshare.netresearchgate.net A pharmacophore model for this compound analogues would define the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings that are crucial for binding to the target receptor. researchgate.net
This model can be generated from a set of active ligands or from the ligand-binding site of a target protein. nih.gov Once developed, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, or to guide the modification of the existing scaffold to better fit the model. youtube.com
A hypothetical pharmacophore model for an active analogue of this compound might consist of:
One hydrogen bond donor (the amino group).
Two hydrogen bond acceptors (the carbonyl oxygens).
One aromatic ring (the phenyl group).
One hydrophobic feature.
Conformational Analysis and its Implications for Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. fiveable.meijpsr.com Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. drugdesign.org For a flexible molecule like this compound, understanding its preferred conformations is essential for designing derivatives that can adopt the bioactive conformation required for molecular recognition. nih.gov
Computational methods can be used to explore the conformational space of a molecule and identify low-energy, stable conformations. This information can then be used to design more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased binding affinity and selectivity. The major objective of conformational analysis is to gain insight into the conformational characteristics of drugs and to identify the relationship between conformational flexibility and their activity. ijpsr.com
| Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |
| 60° | 180° | 0.0 | 45 |
| -60° | 180° | 0.2 | 35 |
| 180° | 0° | 1.5 | 10 |
| 60° | 60° | 2.5 | 5 |
| 0° | 0° | 5.0 | <1 |
This data is hypothetical and for illustrative purposes only, representing a simplified conformational analysis of the rotatable bonds in the this compound backbone.
Mechanistic Studies of Chemical Processes Involving 2 3 Aminophenyl Formamido Acetamide and Its Derivatives
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 2-[(3-aminophenyl)formamido]acetamide involves key chemical transformations, primarily the formation of amide bonds and the reduction of a nitro group. The sequence and mechanism of these steps are critical to achieving the desired product efficiently and with high purity. A common synthetic approach begins with a precursor such as 3-nitrobenzoic acid or its derivatives.
The structure of this compound features two amide bonds, the formation of which proceeds via nucleophilic acyl substitution. libretexts.orgunimi.it The specific mechanism depends on the starting materials and coupling agents used. umich.edu
A plausible synthetic route involves two sequential amide formation steps:
Formation of the formamido linkage: This can be achieved by reacting a derivative of 3-nitrobenzoic acid (e.g., 3-nitrobenzoyl chloride) with 2-aminoacetamide.
Formation of the acetamide (B32628) linkage: This terminology in the compound name is based on the acetamide substituent, but the core reaction is the formation of the N-phenylformamide.
Let's consider the mechanism starting with 3-nitrobenzoyl chloride and 2-aminoacetamide.
Step 1: Nucleophilic Attack. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoacetamide on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. patsnap.com This forms a tetrahedral intermediate.
Step 2: Elimination of Leaving Group. The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of the chloride ion, which is an excellent leaving group.
Step 3: Deprotonation. A base, which could be another molecule of the amine or a scavenger base like triethylamine, removes a proton from the nitrogen atom to yield the neutral amide product, N-(3-nitrophenyl)-2-aminoacetamide, and a salt (e.g., triethylammonium chloride).
This process is then followed by the reduction of the nitro group to an amine, as detailed in the next section. The formation of amides from carboxylic acids requires an activation step, as the hydroxyl group is a poor leaving group. umich.edu Coupling agents like dicyclohexylcarbodiimide (DCC) are often used, which first react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. umich.edu
Table 1: General Steps in Amide Bond Formation via Acid Chloride
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack | Tetrahedral Intermediate |
| 2 | Elimination of Chloride | Protonated Amide |
| 3 | Deprotonation | Neutral Amide |
The conversion of the aromatic nitro group in the precursor to the primary amine in the final product is a critical reduction reaction. researchgate.net This transformation fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods exist for this reduction, with the most common being catalytic hydrogenation or the use of metals in acidic media. wikipedia.orglibretexts.org
The widely accepted mechanism for the reduction of nitroarenes, first proposed by Haber, involves a series of intermediates resulting from a six-electron reduction. rsc.orgnih.gov
The pathway proceeds as follows: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Arylamine (Aniline derivative)
Initial Reduction: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).
Further Reduction: The nitrosoarene is then reduced to an N-arylhydroxylamine (Ar-NHOH). This is a key intermediate in the process. acsgcipr.org
Final Reduction: The N-arylhydroxylamine is finally reduced to the corresponding primary amine (Ar-NH₂). rsc.org
Under certain conditions, intermediates can react with each other. For instance, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar) and then a hydrazo compound (Ar-NH-NH-Ar) before finally cleaving to form two equivalents of the amine. rsc.org However, conditions are typically chosen to favor the direct reduction pathway.
Table 2: Key Intermediates in Aromatic Nitro Group Reduction
| Compound Type | General Formula | Oxidation State of Nitrogen |
| Nitroarene | Ar-NO₂ | +3 |
| Nitrosoarene | Ar-NO | +1 |
| N-Arylhydroxylamine | Ar-NHOH | -1 |
| Arylamine | Ar-NH₂ | -3 |
Catalysis in Derivative Formation and Transformation
Catalysts play a pivotal role in modern organic synthesis, offering pathways with lower activation energies and enabling reactions under milder conditions. For the synthesis and derivatization of this compound, both heterogeneous and homogeneous catalysts are important.
Raney-Ni: Raney nickel is a versatile, fine-grained, porous nickel catalyst frequently used for hydrogenation reactions, including the reduction of nitro groups. wikipedia.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum and leaves a high-surface-area nickel catalyst. wikipedia.org
In the reduction of a nitro precursor to form the 3-aminophenyl moiety, Raney-Ni acts as a heterogeneous catalyst. commonorganicchemistry.com Its high catalytic activity stems from its large surface area and the fact that it absorbs hydrogen gas during activation. wikipedia.org The mechanism involves the adsorption of both the nitro compound and molecular hydrogen onto the nickel surface. This proximity facilitates the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction through the intermediates described previously. acsgcipr.org Raney nickel is often preferred over precious metal catalysts like palladium or platinum due to its lower cost and different chemoselectivity profile, which can be advantageous when other reducible functional groups are present. acsgcipr.orgwikipedia.org
Copper: Copper catalysts are exceptionally versatile and have been used for over a century, particularly in carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions, such as the Ullmann condensation. ggdck.ac.innih.gov This makes copper catalysis highly relevant for the synthesis of derivatives of this compound, especially for modifications at the aromatic amine.
The primary amine of the title compound can be arylated, alkylated, or used in various cross-coupling reactions catalyzed by copper salts (e.g., CuI, Cu(OAc)₂). ggdck.ac.inrsc.org The mechanism of copper-catalyzed C-N cross-coupling typically involves an oxidative addition of an aryl halide to a Cu(I) species, followed by coordination of the amine. A subsequent reductive elimination step forms the desired C-N bond and regenerates the active Cu(I) catalyst. The diversity of copper's oxidation states (0, I, II, III) allows it to facilitate a broad range of processes, including both one- and two-electron mechanisms. nih.govbeilstein-journals.org
Kinetic studies are essential for understanding reaction mechanisms and optimizing reaction conditions. For catalyzed reactions involving aromatic amines, such as the derivatization of this compound, the reaction rate is influenced by several factors. researchgate.net
Catalyst Concentration: In a catalyzed reaction, the rate is generally proportional to the concentration of the active catalytic species.
Substrate Concentration: The relationship between substrate concentration and reaction rate can be complex, often following Michaelis-Menten-like kinetics where the rate becomes independent of substrate concentration at high levels (zero-order kinetics).
Temperature: Reaction rates typically increase with temperature, following the Arrhenius equation. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
pH and Solvent: For reactions in solution, pH can be critical, especially when acidic or basic groups are involved in the reaction or the catalyst itself. semanticscholar.org The solvent can also influence reaction rates through its polarity and ability to solvate reactants and intermediates.
Kinetic analyses of the oxidation of aromatic amines by oxidants like manganese dioxide have shown that reaction rates can be correlated with electronic parameters of the amine, such as its one-electron oxidation potential (Eₒₓ) or the energy of the highest occupied molecular orbital (E HOMO). acs.org Similar principles would apply to the catalyzed derivatization reactions of this compound.
Table 3: Hypothetical Kinetic Data for a Copper-Catalyzed N-Arylation Reaction
| Experiment | [Substrate] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 5 | 80 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 5 | 80 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 10 | 80 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 5 | 100 | 4.7 x 10⁻⁵ |
Intermolecular Interactions Influencing Chemical Reactivity and Crystal Packing
The solid-state structure and bulk properties of a molecule are dictated by its intermolecular interactions. For this compound, several types of non-covalent interactions are expected to be significant.
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (-NH₂ group, two N-H groups of the amides) and hydrogen bond acceptors (two carbonyl oxygens). These groups can engage in extensive intermolecular hydrogen bonding, creating robust networks that would lead to a relatively high melting point and influence its solubility in various solvents.
π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably. These interactions contribute significantly to the crystal packing, often resulting in layered or herringbone structures.
Dipole-Dipole Interactions: The two amide groups possess significant dipole moments, leading to strong dipole-dipole interactions that further stabilize the crystal lattice.
Table 4: Potential Intermolecular Interactions in this compound
| Interaction Type | Functional Groups Involved | Expected Influence |
| Hydrogen Bonding | -NH₂, -CONH-, C=O | High melting point, crystal stability, specific solubility profile |
| π-π Stacking | Phenyl Ring | Crystal packing, formation of layered structures |
| Dipole-Dipole | -CONH- | Lattice energy, crystal density |
| van der Waals Forces | Entire Molecule | Overall molecular packing and cohesion |
Role of Hydrogen Bonding in Solid-State Structure and Reactivity
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular and potentially intramolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -NH2 and -NH- groups) and acceptors (the C=O oxygen atoms), facilitating the formation of robust supramolecular assemblies.
Based on studies of similar aminobenzamides, the amide groups are primary sites for hydrogen bonding. nih.govmdpi.com The primary amide (-CONH2) can act as both a hydrogen bond donor and acceptor, often leading to the formation of characteristic dimeric or catemeric motifs. For instance, the hindered rotation around the C(O)-NH2 bond can result in non-equivalent amide protons, each capable of participating in distinct hydrogen bonds. nih.gov
The secondary amide and the primary aromatic amine also contribute significantly to the hydrogen-bonding network. The N-H of the formamido linkage and the two N-H bonds of the aminophenyl group are potent hydrogen bond donors. These can interact with the carbonyl oxygens of neighboring molecules, leading to extended chains and sheets. In related N-unsubstituted 2-aminobenzamides, crystal structure analysis has confirmed the presence of strong intermolecular hydrogen bonding between the oxygen of one molecule and the NH moiety of the amine or amide group of an adjacent molecule. nih.gov
| Functional Group | Potential Role | Atoms Involved |
|---|---|---|
| Primary Aromatic Amine (-NH2) | Donor | N-H |
| Secondary Amide (-NHCO-) | Donor | N-H |
| Primary Amide (-CONH2) | Donor | N-H |
| Secondary Amide Carbonyl (C=O) | Acceptor | O |
| Primary Amide Carbonyl (C=O) | Acceptor | O |
Weak Non-Covalent Interactions and Their Influence on Molecular Conformation
Beyond conventional hydrogen bonds, weaker non-covalent interactions play a crucial role in defining the molecular conformation and stabilizing the crystal structure of this compound. These interactions include C-H···O and C-H···π contacts, as well as π-π stacking interactions involving the phenyl rings.
The conformation of the molecule, particularly the dihedral angles between the phenyl ring and the two amide planes, is influenced by a delicate balance of these weak forces. The acetamide side chain can adopt various orientations relative to the benzamide core. Computational studies on related benzamide derivatives have shown that different conformers can have very similar energies, with the final solid-state structure being determined by the optimization of the entire network of intermolecular interactions. tandfonline.com
| Interaction Type | Potential Interacting Groups | Influence |
|---|---|---|
| C-H···O | Aromatic C-H and Carbonyl O; Methylene (B1212753) C-H and Carbonyl O | Stabilization of crystal packing |
| π-π Stacking | Phenyl ring with Phenyl ring of adjacent molecule | Molecular stacking and crystal density |
| C-H···π | Aliphatic or Aromatic C-H with Phenyl ring | Directional control of molecular assembly |
Q & A
Q. What are the standard synthetic routes for 2-[(3-Aminophenyl)formamido]acetamide, and what key reagents/conditions are required?
- Methodology : The synthesis typically involves coupling 3-aminophenylamine with chloroacetamide derivatives. A base such as K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) is used to facilitate nucleophilic substitution. For example, analogous procedures involve stirring at room temperature for 24 hours, followed by filtration and solvent evaporation under reduced pressure . Optimization may require adjusting stoichiometry, solvent polarity, or reaction time to improve yield and purity .
- Key Reagents : Chloroacetamide, 3-aminophenylamine, K₂CO₃, acetonitrile.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton/carbon signal assignments (e.g., formamido NH at δ 8–10 ppm, aromatic protons at δ 6–7 ppm) .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks .
Q. What are the primary research applications of this compound?
- Applications :
- Chemistry : Intermediate for synthesizing bioactive heterocycles (e.g., pyrimidines, thiazoles) via formamido group reactivity .
- Biology : Screened for antimicrobial/anticancer activity via enzyme inhibition assays (e.g., kinase or protease targets) .
- Drug Development : Explored as a scaffold for structure-activity relationship (SAR) studies due to its modular functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
- Methodology :
- DoE (Design of Experiments) : Systematically vary temperature (25–60°C), solvent (DMF vs. acetonitrile), and base strength (K₂CO₃ vs. NaH) to identify optimal parameters .
- Catalysis : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .
- Purity Monitoring : Use TLC/HPLC to track byproduct formation and adjust purification techniques (e.g., column chromatography vs. recrystallization) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodology :
- Isotopic Labeling : Use ¹⁵N-labeled reagents to confirm assignments of NH protons .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3-Aminophenyl)-2-phenoxyacetamide derivatives) to identify shifts caused by substituent effects .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and validate experimental data .
Q. What strategies are employed to establish structure-activity relationships (SAR) for bioactivity in derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing formamido with sulfonamide or varying aryl groups) and test bioactivity .
- Enzyme Assays : Use kinetic studies (e.g., IC₅₀ determination) to correlate structural changes with inhibitory potency .
- Molecular Docking : Model interactions with target proteins (e.g., COVID-19 main protease or EGFR kinase) to rationalize SAR trends .
Q. How does solvent polarity impact the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents using UV-Vis spectroscopy .
- Solvent Parameters : Correlate outcomes with Kamlet-Taft or Hansen solubility parameters to predict solvent efficacy .
- Computational Analysis : Calculate solvation free energies (e.g., COSMO-RS) to explain solvent-dependent reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
